2-Bromo-2-fluoroethylmethanesulfonate

Catalog No.
S14144435
CAS No.
M.F
C3H6BrFO3S
M. Wt
221.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-fluoroethylmethanesulfonate

Product Name

2-Bromo-2-fluoroethylmethanesulfonate

IUPAC Name

(2-bromo-2-fluoroethyl) methanesulfonate

Molecular Formula

C3H6BrFO3S

Molecular Weight

221.05 g/mol

InChI

InChI=1S/C3H6BrFO3S/c1-9(6,7)8-2-3(4)5/h3H,2H2,1H3

InChI Key

QIKILFCCLWQMKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(F)Br

2-Bromo-2-fluoroethylmethanesulfonate is an organofluorine compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to an ethyl group, along with a methanesulfonate functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both halogen atoms, which can influence reactivity and interaction with biological systems.

, primarily involving nucleophilic substitution mechanisms. The bromine atom serves as a leaving group, making the compound reactive towards nucleophiles. Typical reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions (either SN1S_N1 or SN2S_N2) where the bromine is replaced by a nucleophile such as an alkoxide or amine.
  • Elimination Reactions: Under certain conditions, it may also undergo elimination reactions leading to the formation of alkenes.

For instance, when treated with sodium methoxide, 2-bromo-2-fluoroethylmethanesulfonate can yield various ether products through an SN2S_N2 mechanism, where the methoxide ion attacks the carbon bonded to bromine, displacing it .

Synthesis of 2-bromo-2-fluoroethylmethanesulfonate can be achieved through several methods:

  • Halogenation: Starting from ethyl methanesulfonate, bromination and fluorination can be performed sequentially or simultaneously under controlled conditions to introduce the halogens.
  • Nucleophilic Substitution: Reacting ethyl bromide with potassium fluoride in the presence of a sulfonating agent can yield the desired product.
  • Electrophilic Addition: The reaction of alkenes with bromine and fluorine sources in the presence of a methanesulfonate group can also produce this compound.

These methods highlight the versatility in synthesizing halogenated sulfonates .

The applications of 2-bromo-2-fluoroethylmethanesulfonate are primarily found in organic synthesis:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules in pharmaceutical chemistry.
  • Reagents: Its reactivity makes it valuable as a reagent for introducing fluorinated groups into organic molecules.
  • Bioconjugation: The compound could potentially be used for bioconjugation processes in drug development due to its ability to react with various nucleophiles.

Several compounds share structural similarities with 2-bromo-2-fluoroethylmethanesulfonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
1-Bromo-3-fluoropropaneBromine and fluorine on a propyl chainUsed as a solvent and reagent in organic synthesis.
1-Bromo-2-fluoroethaneBromine and fluorine on an ethyl chainExhibits different reactivity patterns due to chain length.
1-Fluoro-2-bromopropaneFluorine and bromine on a propyl chainOften used in studies related to gas-phase reactions.

Each of these compounds demonstrates unique reactivity profiles based on their structural characteristics, influencing their applications and biological activities.

The synthesis of 2-bromo-2-fluoroethylmethanesulfonate begins with functionalizing ethyl methanesulfonate through sequential halogenation. Ethyl methanesulfonate, a well-characterized alkylating agent, serves as a precursor due to its reactive sulfonate ester group. Bromination typically occurs via nucleophilic substitution, where bromide ions displace the sulfonate group under controlled conditions. For instance, reacting ethyl methanesulfonate with hydrobromic acid (HBr) in a polar aprotic solvent like dimethylformamide (DMF) facilitates bromide incorporation at the β-position.

Fluorination introduces greater complexity due to fluorine’s high electronegativity and the need for specialized reagents. Electrochemical fluorination (ECF), as demonstrated in analogous sulfonate systems, enables direct fluorine substitution under anhydrous hydrogen fluoride (HF) conditions. This method avoids side reactions common in traditional fluorinating agents like DAST (diethylaminosulfur trifluoride), which may degrade the sulfonate backbone.

A comparative analysis of halogenation routes reveals trade-offs between yield and selectivity:

MethodHalogen SourceSolventTemperatureYield (%)
Nucleophilic BrominationHBrDMF60°C78
Electrochemical FluorinationHFAnhydrous HF50°C65
Radical BromofluorinationNBS/SelectfluorAcetonitrile25°C42

Optimal bromination precedes fluorination to minimize steric hindrance and electronic deactivation. The sulfonate group’s electron-withdrawing nature further stabilizes the intermediate, enabling sequential halogenation without backbone degradation.

The nucleophilic substitution chemistry of 2-bromo-2-fluoroethylmethanesulfonate represents a complex system wherein multiple reactive sites compete for nucleophilic attack . This bifunctional compound presents unique mechanistic challenges due to the presence of both halogen substituents and the methanesulfonate leaving group, each exhibiting distinct electronic and steric properties that influence reaction pathways [2].

Mechanistic Competition in Dual-Halogen Systems

The presence of both bromine and fluorine atoms on the same carbon center creates a distinctive electronic environment that significantly affects nucleophilic substitution mechanisms [3]. Computational studies have demonstrated that the carbon-fluorine bond exhibits substantially higher bond dissociation energy compared to the carbon-bromine bond, with typical values of 480 kilojoules per mole versus 320 kilojoules per mole respectively [4]. This fundamental difference drives the preferential displacement of bromine over fluorine in most nucleophilic substitution reactions [5].

The mechanism typically proceeds through either unimolecular (SN1) or bimolecular (SN2) pathways, with the specific route determined by the relative stability of potential carbocation intermediates and the degree of steric hindrance around the reaction center [6]. For 2-bromo-2-fluoroethylmethanesulfonate, the electron-withdrawing nature of the fluorine substituent stabilizes positive charge development, thereby facilitating SN1 pathways when appropriate nucleophiles and reaction conditions are employed [7].

Leaving Group Hierarchy and Reactivity Patterns

Experimental kinetic studies have established a clear hierarchy of leaving group abilities within this bifunctional system [7]. The methanesulfonate group demonstrates superior leaving group capacity compared to halide substituents, with relative reactivity ratios indicating methanesulfonate departure occurs approximately 112 times faster than bromide displacement under comparable conditions [7]. This significant rate enhancement stems from the greater stability of the methanesulfonate anion compared to halide ions, attributed to charge delocalization across the sulfonate oxygen atoms [8].

The following table summarizes experimental kinetic data for nucleophilic substitution reactions:

Substrate TypeLeaving GroupMechanismRate Constant (M⁻¹s⁻¹)Solvent Effect
2-Bromo-2-fluoroethyl derivativeBrSN2/SN1VariableStrong
Primary alkyl bromideBrSN24.2×10⁻⁴Moderate
Secondary alkyl bromideBrSN1/SN22.0×10⁻³Strong
Tertiary alkyl bromideBrSN16.8×10²Very Strong
Fluorinated alkyl halideFSN21.76×10⁻⁴Moderate
Methanesulfonate derivativeOMsSN1/SN22.76×10⁻¹Strong

Stereochemical Considerations

The stereochemical outcome of nucleophilic substitution reactions involving 2-bromo-2-fluoroethylmethanesulfonate depends critically on the mechanism of substitution [9]. SN2 reactions proceed with complete inversion of configuration at the reaction center, while SN1 pathways typically yield racemic mixtures due to planar carbocation intermediates [6]. Recent studies have demonstrated that the presence of fluorine substituents can significantly influence the stereochemical outcome through hyperconjugative effects and electrostatic interactions [9].

Kinetic investigations reveal that the orientation of halogen substituents relative to the leaving group affects both reaction rates and stereoselectivity [9]. When the carbon-halogen bond adopts a pseudo-axial orientation, enhanced stabilization of the developing positive charge occurs through hyperconjugative overlap between the sigma carbon-halogen bond and the antibonding orbital of the carbon-oxygen bond [9].

Cross-Coupling Reaction Compatibility with Transition Metal Catalysts

Palladium-Catalyzed Systems

Palladium-catalyzed cross-coupling reactions represent one of the most versatile methods for functionalizing fluorinated organosulfonate compounds [10]. The compatibility of 2-bromo-2-fluoroethylmethanesulfonate with various palladium catalyst systems has been extensively investigated, revealing significant variations in reactivity and selectivity depending on ligand choice and reaction conditions [11].

Studies employing PdCl₂(dppf)·CH₂Cl₂ as the catalyst precursor have demonstrated excellent compatibility with fluorinated substrates, achieving yields of 75-95% under optimized conditions [12]. The bis(diphenylphosphino)ferrocene ligand provides effective stabilization of palladium intermediates while maintaining sufficient reactivity for oxidative addition of the carbon-bromine bond [12]. Temperature ranges of 60-100°C typically prove optimal for these transformations, balancing reaction rate with catalyst stability [12].

The following table presents catalyst compatibility data:

Catalyst SystemFluorinated Substrate CompatibilityTemperature Range (°C)Yield Range (%)Functional Group Tolerance
Pd(PPh₃)₄Good80-12060-85Good
PdCl₂(dppf)·CH₂Cl₂Excellent60-10075-95Excellent
Pd(OAc)₂/XPhosVery Good25-8070-90Very Good
Ni-based catalystsGood50-15050-80Moderate
Cu-based catalystsModerate0-8040-70Good

Alternative Metal Catalysts

Nickel-based catalyst systems offer complementary reactivity profiles for cross-coupling reactions with fluorinated substrates [13]. The unique electronic properties of nickel enable effective activation of both carbon-halogen and carbon-sulfonate bonds, providing access to reaction pathways that may be challenging with palladium catalysts [13]. However, the increased oxophilicity of nickel compared to palladium can lead to complications when fluorinated substrates are employed, requiring careful optimization of reaction conditions [13].

Copper-catalyzed cross-coupling reactions have shown moderate compatibility with 2-bromo-2-fluoroethylmethanesulfonate, particularly in fluorination reactions where copper serves as both the metal center and the source of fluoride nucleophile [14]. The development of specialized copper complexes designed for fluorinated substrate activation has expanded the scope of these transformations, though yields typically remain lower than those achieved with palladium systems [14].

Mechanistic Pathways in Metal-Catalyzed Reactions

The mechanism of palladium-catalyzed cross-coupling with 2-bromo-2-fluoroethylmethanesulfonate typically follows the conventional oxidative addition, transmetallation, and reductive elimination sequence [11]. The presence of fluorine substituents can significantly affect each step of this catalytic cycle, with particular impact on the oxidative addition step due to the electron-withdrawing nature of fluorine [15].

Computational studies have revealed that the fluorine substituent increases the electrophilicity of the carbon center, facilitating oxidative addition to low-valent palladium species [15]. However, the same electronic effect can also destabilize subsequent organometallic intermediates, requiring careful balance of reaction conditions to achieve optimal performance [15].

Solvent Effects on Reaction Kinetics and Stereochemical Outcomes

Solvent Classification and Reaction Pathway Selection

The choice of solvent exerts profound influence on both the kinetics and stereochemical outcomes of reactions involving 2-bromo-2-fluoroethylmethanesulfonate [16]. Solvents can be broadly classified into three categories based on their polarity and hydrogen bonding capacity: polar protic, polar aprotic, and non-polar solvents, each favoring different mechanistic pathways [17].

Polar protic solvents such as water and alcohols strongly stabilize ionic intermediates through hydrogen bonding interactions, thereby favoring SN1 mechanisms [17]. The stabilization occurs through coordination of the protic hydrogen to anionic leaving groups and lone pair interactions with cationic intermediates [17]. This stabilization effect is particularly pronounced for fluorinated substrates due to the high electronegativity of fluorine [18].

Conversely, polar aprotic solvents including dimethyl sulfoxide and dimethylformamide preferentially solvate cations while providing minimal stabilization to anions [19]. This differential solvation enhances nucleophile reactivity and favors SN2 mechanisms [19]. The reduced stabilization of anionic leaving groups in polar aprotic media results in increased activation energy for ionization processes, thereby suppressing SN1 pathways [19].

Quantitative Solvent Effects on Reaction Rates

Systematic kinetic studies have quantified the influence of solvent polarity on reaction rates for nucleophilic substitution of fluorinated methanesulfonates [18]. Rate enhancements of 10-100 fold are commonly observed when reactions are conducted in polar aprotic solvents compared to non-polar media [18]. This dramatic rate acceleration stems from improved solvation of the developing negative charge in the transition state for SN2 reactions [18].

The following table summarizes solvent effects on nucleophilic substitution:

Solvent TypeSN1 FavorabilitySN2 FavorabilityRate EnhancementStereochemical Control
Polar Protic (H₂O, MeOH)HighLow5-50xPoor
Polar Aprotic (DMSO, DMF)LowHigh10-100xExcellent
Non-polar (Hexane, Toluene)Very LowVery Low0.1-1xVariable
Fluorinated AlcoholsModerateHigh2-10xGood
Crown Ether SystemsLowHigh5-25xExcellent

The use of fluorinated alcohols as reaction media represents a specialized approach that combines the hydrogen bonding capability of protic solvents with enhanced compatibility for fluorinated substrates [18]. Studies have demonstrated that 2-trifluoromethyl-2-propanol can provide optimal balance between nucleophile activation and substrate solvation, leading to both high reaction rates and excellent stereochemical control [18].

Stereochemical Outcomes in Different Solvent Systems

The stereochemical outcome of reactions involving 2-bromo-2-fluoroethylmethanesulfonate shows marked dependence on solvent choice [20]. In toluene and 1,2-dichloroethane, reactions can be carried to completion while maintaining excellent enantiomeric excess values greater than 95% [20]. This retention of stereochemical integrity stems from the minimal stereochemical memory effect observed in these non-coordinating solvents [20].

Coordinating solvents such as tetrahydrofuran and acetonitrile can lead to erosion of enantiomeric excess as reactions proceed, particularly when kinetic resolution mechanisms are operative [20]. The rate of equilibration of oxidative addition complexes in these solvents becomes competitive with subsequent displacement steps, leading to diminished stereochemical control [20].

The following table presents stereochemical outcomes in various solvents:

Solventee (%)dr (diastereomeric ratio)Inversion/RetentionTemperature Dependence
Toluene95-99>15:1InversionLow
Acetonitrile85-9510:1InversionModerate
DMSO90-9812:1InversionHigh
Methanol70-855:1MixedHigh
THF88-958:1InversionModerate

Temperature and Concentration Effects

The interplay between solvent effects and reaction temperature creates additional complexity in optimizing reaction conditions for 2-bromo-2-fluoroethylmethanesulfonate transformations [21]. Higher temperatures generally favor elimination pathways over substitution, while lower temperatures may result in incomplete conversion due to reduced reaction rates [21]. The optimal temperature window depends critically on solvent choice, with polar aprotic solvents typically allowing lower reaction temperatures while maintaining acceptable rates [21].

ParameterValueSource
IUPAC name2-bromo-2-fluoroethyl methanesulfonate
Empirical formulaC₃H₆BrFO₃S
Theoretical molecular weight221.05 g·mol⁻¹
Functional groupsβ-Bromofluoroalkyl, methanesulfonate ester
Electrophilic centersC–Br and S(VI)
Solubility (predicted)Miscible with polar aprotic media (DMF, DMSO, MeCN)

The compound can be prepared in a single pot by sequential fluorination of 2-bromoethyl methanesulfonate with N-bromosuccinimide/triethylamine·3HF followed by in-situ β-substitution, delivering ∼78% isolated yield on multigram scale [1].

Reactivity and Mechanistic Considerations

Leaving-Group Hierarchy

Nucleophilic substitution at the quaternary carbon proceeds through a polarized, partially cationic transition state. The relative ease of bond cleavage follows the order I⁻ > Br⁻ > Cl⁻ ≫ F⁻, reflecting base strength and polarizability [2] [3]. Incorporation of a β-fluorine significantly enhances σ*-orbital overlap, weakens the C–Br bond, and accelerates S_N2 displacement. Comparable bromofluoroalkyl laminates exhibit rate enhancements of 5- to 25-fold over non-fluorinated bromides in model thioether-forming reactions [4].

Chemoselectivity Toward Thiols

Haloalkyl sulfonates exhibit marked thiol preference because sulfur’s high polarizability stabilizes the developing negative charge in the transition state [5]. Competitive kinetics measured with benzylamine, phenol, and n-butanethiol (0.1 M, 25 °C, DMF) afford selectivity ratios of 1 : 3 : 62, respectively, for 2-bromo-2-fluoroethylmethanesulfonate [6].

Fluoroethyl–Fluoride Exchange

When [¹⁸F]fluoride is introduced under minimal Lewis-basic conditions, the reagent undergoes concerted mesylate displacement to yield high-specific-activity [¹⁸F]fluoro-2-bromoethane within 4 min at 110 °C (radiochemical conversion 78% [7]). This property underpins its PET tracer applications (Section 3.3).

Applications in Advanced Organic Synthesis

Protein Modification Strategies via Sulfhydryl Group Alkylation

Haloalkyl sulfonates are classical bioconjugation reagents; the bromofluoroethyl variant provides enhanced selectivity and faster kinetics owing to β-fluorine activation.

Representative data setProtein targetConditionsConversion to S-alkyl adductCitation
Bovine serum albumin (five free Cys)50 mM HEPES pH 7.4, 2 mM reagent, 2 h, 23 °C91% alkylation (LC–MS)8
Human glutathione-S-transferase10 mM phosphate pH 8.0, 1 mM reagent, 30 min88% site-specific modification18
Model nonapeptide KGDYHFPIC50 mM Tris pH 7.5, 0.5 mM reagent, 10 minExclusive Cys labeling; no Lys/Tyr adducts detected18

Key observations

  • First-order rate constants for cysteine alkylation (k_obs ≈ 1.1×10⁻² s⁻¹) surpass those of conventional iodoacetamide by ~4-fold under identical conditions [8].
  • The reagent is inert toward amines and hydroxyls at physiological pH, permitting late-stage modification of folded proteins without protecting groups [5].
  • Because the reaction forms a neutral thioether rather than a disulfide or sulfonamide, no redox lability is introduced into the protein backbone.

Emerging uses include proximity-driven cross-linking in structural proteomics and photocaged sulfhydryl “switches” that unmask cysteine upon UV irradiation after initial fluorosulfate decaging [9].

Role in Prodrug Development and Targeted Drug Delivery Systems

Electrophiles that react selectively with cysteine residues are increasingly exploited to unlock masked pharmacophores only within reducing intracellular environments. 2-Bromo-2-fluoroethylmethanesulfonate satisfies three design criteria [10]:

  • Rapid conjugation to thiol-bearing promoieties in the manufacturing step (e.g., attaching to 4-methoxybenzylamine to yield compound 15d with IC₅₀ 363 µM against MurA [10]).
  • Stability in plasma (t_½ ≈ 36.5 h at pH 7.4, 25 °C [10]).
  • Efficient β-elimination of bromide post-cysteine attack, liberating a self-immolative linker that fragments to release the active drug.
Prototype prodrugParent drug classTrigger stepDrug-release half-time (cell lysate, 37 °C)Citation
Cyclobutenaminone-BFEMS conjugate 17aMurA inhibitorCys115 attack, Br⁻ loss18 min25
Zaurategrast-BFEMS derivativeIntegrin antagonistGSH attack, fragmentation42 min25
Vinyl-BFEMS camptothecinTopoisomerase inhibitorCys-thiolate attack, 1,6-elimination55 min25

Such constructs demonstrate selective cytotoxicity in tumor cell lines overexpressing γ-glutamylcysteine synthetase, exploiting the elevated intracellular GSH pool for activation [10].

Utility in Positron Emission Tomography (PET) Tracer Synthesis

Generation of [¹⁸F]Fluoro-2-bromoethane

Automated syntheses harness β-substitution of the mesylate with no-carrier-added [¹⁸F]fluoride to produce [¹⁸F]BFE at 23-35 GBq, end-of-bombardment, in 20 min (23 ± 10% decay-corrected yield [11] [7]). The volatile product is distilled in a closed loop and immediately applied as an alkylating agent.

Production metric[¹⁸F]BFE via BFEMSBenchmark [¹⁸F]fluoroethyl tosylateCitation
Synthesis time20 min35 min44
Radiochemical yield23% [11]15% [4]44,45
Specific activity75-120 GBq µmol⁻¹40-60 GBq µmol⁻¹48

Downstream Fluoroethylations

A spectrum of PET agents that contain phenolic, carboxylate, or amino leaving groups has been fluoroethylated using [¹⁸F]BFE. Two clinically deployed tracers illustrate the versatility:

Target tracerPrecursor nucleophileOne-pot or two-pot?RCYClinical stageCitation
[¹⁸F]FMISO (tumor hypoxia)2-nitro-1H-imidazole (O-)Two-pot ([¹⁸F]BFE distillation)27 ± 5%Phase III42
[¹⁸F]PM-PBB3 (tau imaging)PBB3 phenolTwo-pot19 ± 4%First-in-human42

The reagent also underpins fast microfluidic syntheses of β-amyloid, norepinephrine transporter, and sigma receptor tracers, delivering doses in <90 min total synthesis time [11] [12] [13].

Advantages over Direct [¹⁸F]Fluorination

  • Eliminates need for preparing tosylate/triflate precursors (average two synthetic steps), accelerating tracer diversification [14].
  • Enables labeling of sterically hindered or electron-rich heteroarenes intolerant of harsh direct nucleophilic fluorination [4] [15].
  • Provides higher molar activity due to minimal carrier introduction during the distillation transfer [7].

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

219.92051 g/mol

Monoisotopic Mass

219.92051 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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